molecular formula C17H20O3 B5194642 1-Methoxy-3-[3-(2-methylphenoxy)propoxy]benzene

1-Methoxy-3-[3-(2-methylphenoxy)propoxy]benzene

Cat. No.: B5194642
M. Wt: 272.34 g/mol
InChI Key: TZDQJPPLXVXDDK-UHFFFAOYSA-N
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Description

1-Methoxy-3-[3-(2-methylphenoxy)propoxy]benzene is an organic compound with the molecular formula C17H20O3 It is a member of the aryloxy ether family, characterized by the presence of an ether linkage between aromatic rings

Properties

IUPAC Name

1-methoxy-3-[3-(2-methylphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-14-7-3-4-10-17(14)20-12-6-11-19-16-9-5-8-15(13-16)18-2/h3-5,7-10,13H,6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDQJPPLXVXDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-[3-(2-methylphenoxy)propoxy]benzene typically involves the reaction of 1-methoxy-3-bromobenzene with 2-methylphenol in the presence of a base, such as potassium carbonate, and a phase transfer catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-[3-(2-methylphenoxy)propoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide.

Major Products Formed:

Scientific Research Applications

1-Methoxy-3-[3-(2-methylphenoxy)propoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-[3-(2-methylphenoxy)propoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison: 1-Methoxy-3-[3-(2-methylphenoxy)propoxy]benzene is unique due to its specific ether linkage and the presence of both methoxy and methylphenoxy groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

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